

# N-Methylparoxetine chemical structure and properties

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Compound of Interest		
Compound Name:	N-Methylparoxetine	
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## N-Methylparoxetine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **N-Methylparoxetine**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

### **Chemical Structure and Identification**

**N-Methylparoxetine**, a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, is characterized by the methylation of the piperidine nitrogen.[1][2][3][4] It is also known as Paroxetine-Related Compound F.[5][6]

#### Molecular Structure:

- IUPAC Name: (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine[1][5]
- Molecular Formula: C<sub>20</sub>H<sub>22</sub>FNO<sub>3</sub>[1][5][7][8]
- SMILES: CN1CC--INVALID-LINK--COC2=CC3=C(C=C2)OCO3">C@HC4=CC=C(C=C4)F[1]
   [9]



• InChi Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N[1][5][7]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **N-Methylparoxetine** is presented in the table below.

Property	Value	Source
Molecular Weight	343.4 g/mol	[1][8]
Melting Point	109.0 to 113.0 °C	[3][7][10]
Boiling Point (Predicted)	443.7 ± 45.0 °C	[3]
pKa (Predicted)	8.48 ± 0.20	[3]
Solubility	DMF: 33 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:10): 0.09 mg/mL	[6]
Appearance	White to Almost white powder to crystal	[7]

## Pharmacological Properties and Mechanism of Action

**N-Methylparoxetine** is a potent inhibitor of the serotonin transporter (SERT), exhibiting a high affinity for the [3H]paroxetine binding site on rat cortical membranes with a Ki of 4.3 nM.[6] It also inhibits the reuptake of serotonin in rat brain synaptosomes with an IC50 value of 22 nM. [6]

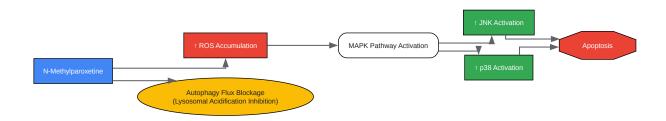
Beyond its activity as a serotonin reuptake inhibitor, recent studies have unveiled its potential as an anti-cancer agent. **N-Methylparoxetine** has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[1][11] This apoptotic effect is mediated through the activation of the reactive oxygen species (ROS)-mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving the c-Jun N-terminal kinase (JNK) and p38 MAPK.[1]



[5][8] Furthermore, **N-Methylparoxetine** has been found to block autophagic flux at a late stage by inhibiting lysosomal acidification.[1][5]

### Signaling Pathway in NSCLC Cells

The proposed signaling pathway for **N-Methylparoxetine**-induced apoptosis in NSCLC cells is depicted below.



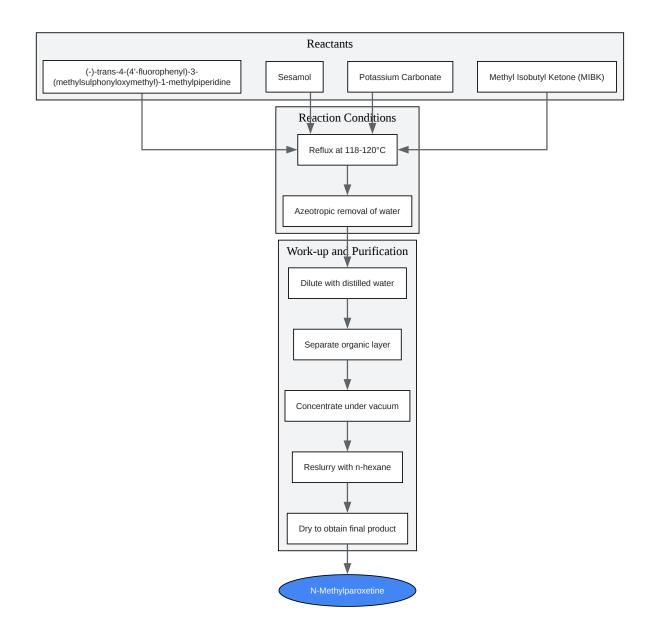
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**N-Methylparoxetine** induced apoptosis signaling pathway.

## Experimental Protocols Synthesis of N-Methylparoxetine

Several synthetic routes for **N-Methylparoxetine** have been described, primarily involving the reaction of a suitable paroxetine precursor with a methylating agent or the condensation of key intermediates. One common method involves the reaction of (-)-trans-4-(4'-fluorophenyl)-3-(3",4"-methylenedioxyphenoxy methyl)piperidine with a methylating agent. A detailed example of a synthesis protocol is outlined in the workflow below.





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General synthesis workflow for **N-Methylparoxetine**.



#### Methodology:

- Reaction Setup: Charge a reaction vessel with (-)-trans-4-(4'-fluorophenyl)-3-(methylsulphonyloxymethyl)-1-methylpiperidine, sesamol, and potassium carbonate in methyl isobutyl ketone (MIBK).
- Reaction: Heat the mixture to reflux (118-120°C) and remove water azeotropically. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
- Work-up: After completion, cool the reaction mixture and dilute with distilled water. Separate the organic layer.
- Purification: Wash the organic layer with water and then concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from a suitable solvent system, such as isopropyl alcohol and water, followed by a slurry with n-hexane to yield pure N-Methylparoxetine.

## [3H]Paroxetine Binding Assay

This assay is used to determine the affinity of **N-Methylparoxetine** for the serotonin transporter.

#### Materials:

- Rat cortical membranes (or other tissue homogenates expressing SERT)
- [3H]Paroxetine (radioligand)
- N-Methylparoxetine (test compound)
- Assay buffer (e.g., Tris-HCl buffer)
- Glass fiber filters
- Scintillation cocktail and counter

#### Protocol:



- Incubation: In a microtiter plate or centrifuge tubes, combine the membrane preparation, [3H]paroxetine at a fixed concentration (typically below its Kd), and varying concentrations of **N-Methylparoxetine**.
- Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
- Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **N-Methylparoxetine** that inhibits 50% of the specific [<sup>3</sup>H]paroxetine binding (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

## **Serotonin Uptake Inhibition Assay**

This assay measures the functional ability of **N-Methylparoxetine** to block serotonin reuptake into synaptosomes or cells expressing SERT.

#### Materials:

- Rat brain synaptosomes or cells stably expressing human SERT (e.g., HEK293 cells)
- [3H]Serotonin (radiolabeled substrate)
- N-Methylparoxetine (test compound)
- Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)
- Scintillation cocktail and counter

#### Protocol:



- Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of N-Methylparoxetine at 37°C for a short period.
- Initiation: Initiate the uptake by adding a fixed concentration of [3H]serotonin.
- Incubation: Allow the uptake to proceed for a defined time at 37°C.
- Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer. Alternatively, the reaction can be stopped by adding an excess of a potent uptake inhibitor.
- Quantification: Lyse the cells or synaptosomes and measure the amount of [3H]serotonin taken up using a scintillation counter.
- Data Analysis: Determine the concentration of **N-Methylparoxetine** that inhibits 50% of the specific [<sup>3</sup>H]serotonin uptake (IC50).

### Conclusion

**N-Methylparoxetine** is a well-characterized derivative of paroxetine with high affinity for the serotonin transporter. Its established physicochemical properties and emerging pharmacological profile, particularly its pro-apoptotic and autophagy-inhibiting effects in cancer cells, make it a molecule of significant interest for further research and potential therapeutic development. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of this compound.

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